molecular formula C9H14ClNO2 B1344714 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride CAS No. 33630-87-4

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride

Cat. No. B1344714
CAS RN: 33630-87-4
M. Wt: 203.66 g/mol
InChI Key: CUHBWBLVDKMWAH-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is a heterocyclic organic compound . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is C9H14ClNO2 . The molecular weight is 203.67 .


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

For detailed physical and chemical properties such as melting point, boiling point, and density, you may refer to specialized databases or resources .

Scientific Research Applications

Structural Analysis and NMR Spectroscopy

The esters derived from 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride have been a subject of extensive structural study. For instance, a series of esters were synthesized and analyzed using NMR spectroscopy. The use of 1H–1H COSY, NOESY, and 1H–13C correlation spectra facilitated the unambiguous assignments of the bicyclic carbon and proton resonances, contributing significantly to the understanding of the structural aspects of these compounds (Arias-Pérez et al., 2001). Additionally, the crystal structure of specific derivatives, such as the (±) 3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, was determined using X-ray diffraction, providing a deeper insight into the molecular arrangement and spatial configuration of these compounds.

Synthesis of Cephem Derivatives for ADEPT Approaches

In another research application, derivatives of 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride have been synthesized for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). The synthesized compound, a new cephalosporin derivative, was reported to be used as the carrier for a wide range of drugs containing an amino group. This synthesis not only extends the utility of these compounds in medicinal chemistry but also opens new pathways for targeted drug delivery (Blau et al., 2008).

Synthesis of Structurally Complex Derivatives

The synthesis of structurally intricate derivatives of 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, such as the (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid benzhydryl ester, has been demonstrated. The process involved a series of chemical reactions including acylation, oxidation, protection of the carboxy group, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation. This synthesis showcases the chemical versatility of 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride and its potential utility in the generation of complex molecular architectures (Yuan Zhe-dong, 2007).

Safety And Hazards

For safety data and potential hazards associated with 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride, it is recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources .

Future Directions

The 8-azabicyclo [3.2.1]octane scaffold, which is similar to the structure of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride, is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there may be future research directions focusing on the synthesis and applications of these types of compounds.

properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHBWBLVDKMWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630078
Record name Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride

CAS RN

33630-87-4
Record name Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Powdered 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane (16.0 g, 0.086 mol) was added protionwise to thionyl chloride (100 ml) at 0°. Following the addition, the reaction mixture was stirred and heated under reflux for 48 h. The thionyl chloride was then removed under reduced pressure to afford a solid, which was recrystallised from acetone, giving 3-methoxycarbonyl-1-azabicyclo[2.2.2]oct-2-ene hydrochloride, m.p. 178°-179°.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1,180 g of thionyl chloride were sufficiently cooled so that upon portionwise addition of 150 g (0.81 mole) of methyl 3-hydroxy-quinuclidine-3-carboxylate of Example 2, a temperature of 15° C. was not exceeded. Then, the mixture was refluxed for 15 hours and subsequently excess thionyl chloride was distilled off. The residue was admixed at elevated temperature with 350 ml of isopropanol, again heating at reflux. After cooling to room temperature, the suspension was filtered and the residue was washed with 80 ml of isopropanol and dried to obtain 123 g (0.61 mole) of methyl 1-azabicyclo(2,2,2)oct-2-ene-3-carboxylate hydrochloride (75% yield) having a melting point of 175° to 177° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

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